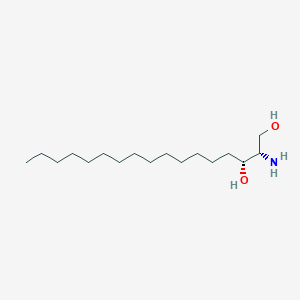

(2S,3R)-2-aminoheptadecane-1,3-diol

Descripción general

Descripción

Esfinganina (d17:0), también conocida como dihidroesfingosina, es un esfingolípido bioactivo. Es una base de cadena larga que juega un papel crucial en la biosíntesis de esfingolípidos complejos. La esfinganina participa en varios procesos celulares, incluyendo el crecimiento celular, la diferenciación y la apoptosis. Es un precursor de la ceramida, que es una molécula clave en la vía del metabolismo de los esfingolípidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La esfinganina (d17:0) puede sintetizarse mediante la condensación descarboxilante de serina con palmitoil-CoA, produciendo un intermedio ceto (2-oxoesfinganina), que luego se reduce mediante NADPH para formar esfinganina . Este método implica el uso de enzimas y cofactores específicos para facilitar la reacción.

Métodos de producción industrial

En entornos industriales, la esfinganina se produce típicamente mediante procesos biotecnológicos que implican fermentación microbiana. Cepas específicas de bacterias o levaduras se diseñan para producir esfinganina manipulando sus vías metabólicas. El proceso de fermentación se sigue de pasos de extracción y purificación para obtener esfinganina de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La esfinganina experimenta diversas reacciones químicas, entre ellas:

Reducción: El intermedio ceto (2-oxoesfinganina) puede reducirse para formar esfinganina.

Sustitución: La esfinganina puede sufrir reacciones de sustitución para formar diferentes derivados de esfingolípidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: El NADPH se utiliza comúnmente como agente reductor en reacciones enzimáticas.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados

Esfinganina-1-fosfato: Formado mediante oxidación.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Precursor in Sphingolipid Synthesis

(2S,3R)-2-aminoheptadecane-1,3-diol serves as a crucial precursor in the biosynthesis of sphingolipids, which are vital components of cellular membranes and play significant roles in cell signaling. Sphingolipids derived from this compound include ceramides and sphingosine-1-phosphate (S1P), both of which are implicated in various cellular functions such as proliferation, differentiation, and apoptosis .

Therapeutic Potential

Research indicates that this compound exhibits several biological activities that could be harnessed for therapeutic purposes. For instance, its involvement in sphingolipid metabolism suggests potential roles in treating diseases linked to sphingolipid dysregulation, such as cancer and neurodegenerative disorders .

Biological Research Applications

Cell Signaling Studies

The compound's structural properties allow it to interact with various cellular receptors and enzymes involved in signaling pathways. Studies have shown that alterations in sphingolipid composition can affect insulin sensitivity and contribute to the pathophysiology of conditions like diabetes mellitus . Understanding these interactions can lead to insights into metabolic diseases.

Model Systems for Disease Research

Due to its role in sphingolipid metabolism, this compound can be utilized in model systems to study diseases such as diabetic retinopathy and other complications associated with type 2 diabetes. Research has demonstrated measurable changes in sphingolipid levels in human vitreous samples from diabetic patients, indicating a potential area for further investigation using this compound .

Synthetic Chemistry Applications

Organic Synthesis

In synthetic organic chemistry, this compound can be employed as a building block for synthesizing more complex molecules. Its unique stereochemistry and functional groups facilitate various chemical reactions that are essential for developing novel compounds with potential therapeutic applications .

Case Study 1: Sphingolipid Composition Changes

A study analyzing the sphingolipid composition in human vitreous samples from diabetic patients revealed significant increases in ceramide levels associated with this compound metabolism. These findings suggest a link between altered sphingolipid levels and diabetic complications .

Case Study 2: Therapeutic Implications

Research on the therapeutic implications of sphingolipids derived from this compound has shown promise in targeting pathways involved in neurodegenerative diseases. The modulation of sphingolipid metabolism presents a potential strategy for developing treatments aimed at conditions like Alzheimer's disease .

Mecanismo De Acción

La esfinganina ejerce sus efectos actuando como precursor de la ceramida, que participa en diversos procesos celulares. Inhibe la actividad de la proteína quinasa C y bloquea el transporte de colesterol en la enfermedad de Niemann-Pick tipo C . La acumulación de esfinganina puede estimular la apoptosis mediante la activación de vías de señalización específicas .

Comparación Con Compuestos Similares

Compuestos similares

Esfingosina: Otra base de cadena larga implicada en el metabolismo de los esfingolípidos.

Ceramida: Una molécula clave en la vía de los esfingolípidos, formada a partir de la esfinganina.

Esfinganina-1-fosfato: Un lípido bioactivo formado a partir de la oxidación de la esfinganina.

Singularidad

La esfinganina es única por su papel como precursor de la ceramida y su participación en la vía de la biosíntesis de los esfingolípidos. A diferencia de la esfingosina, la esfinganina carece de un doble enlace, lo que afecta su actividad biológica e interacciones con otras moléculas .

Actividad Biológica

(2S,3R)-2-aminoheptadecane-1,3-diol, also known as sphinganine or dihydrosphingosine, is a long-chain amino alcohol that plays a significant role in cellular signaling and membrane structure. This compound is a precursor to various sphingolipids, which are crucial for cell membrane integrity and function. Understanding its biological activity is essential for elucidating its roles in health and disease.

- Molecular Formula : C17H35NO2

- Molecular Weight : 299.49 g/mol

- Solubility : Soluble in organic solvents like chloroform and ethanol but insoluble in water .

1. Sphingolipid Metabolism

This compound is a fundamental component of sphingolipid metabolism. It serves as a backbone for the synthesis of ceramides and sphingomyelins, which are vital for cellular signaling pathways and structural integrity of membranes. The metabolism of this compound has been linked to various physiological processes including cell growth, differentiation, and apoptosis .

2. Role in Cell Signaling

Research indicates that this compound influences several signaling pathways:

- MAPK Pathway : This compound acts as an inhibitor of mitogen-activated protein kinases (MAPK), which are involved in cellular responses to growth factors and stress signals. Its inhibition can lead to altered cell proliferation and apoptosis .

- Insulin Sensitivity : Studies have shown that sphingolipid profiles, including levels of this compound, correlate with insulin sensitivity and the risk of developing type 2 diabetes . Higher levels of certain sphingolipids have been associated with increased risk of prediabetes.

3. Anticancer Properties

Recent findings suggest that this compound exhibits potential anticancer effects:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

- Inhibition of Tumor Growth : In vitro studies indicate that it may suppress tumor growth by modulating sphingolipid metabolism and influencing cancer cell migration and invasion .

Case Study 1: Sphingolipids and Prediabetes Risk

A longitudinal study involving 140 participants assessed the relationship between plasma levels of sphingolipids and the progression from normoglycemia to prediabetes over five years. The study found significant associations between higher ratios of specific sphingolipids (including those derived from this compound) and increased risk of developing prediabetes .

| Sphingolipid Ratio | Odds Ratio | Confidence Interval | p-value |

|---|---|---|---|

| C26:0/C26:1 | 2.73 | 1.172 - 4.408 | 0.015 |

| C18:0/C18:1 | 1.236 | 1.042 - 1.466 | 0.015 |

Case Study 2: Cancer Cell Apoptosis

In laboratory settings, treatment with this compound led to significant apoptosis in prostate cancer cell lines (LNCaP). The study demonstrated that this compound could effectively reduce cell viability and induce DNA fragmentation .

Propiedades

IUPAC Name |

(2S,3R)-2-aminoheptadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQUQCFJDMSIJF-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390606 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32164-02-6 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is heptadecasphinganine and why is it relevant in the context of these studies?

A1: Heptadecasphinganine, also known as d17:0, is a long-chain base found in certain glycosphingolipids. In the provided research article [], heptadecasphinganine was identified as a major long-chain base component in blood group A-active glycolipids isolated from hog stomach mucosa. These glycolipids are complex molecules with potential roles in cell signaling and immune recognition.

Q2: How does the presence of heptadecasphinganine in the hog stomach mucosa glycolipids compare to other sources or types of glycosphingolipids?

A2: While the provided research focuses specifically on hog stomach mucosa [], the presence and relative abundance of different long-chain bases like heptadecasphinganine can vary significantly across different organisms, tissues, and even within different glycosphingolipid classes. Further research is needed to understand the specific significance of heptadecasphinganine in these A-active glycolipids compared to other long-chain bases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.